3-(3,4-dimethylphenyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[3,2-c]quinoline-2-carboxamide
Description
3-(3,4-Dimethylphenyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[3,2-c]quinoline-2-carboxamide is a synthetic thienoquinoline derivative characterized by a fused thiophene-quinoline core. The compound features a 3,4-dimethylphenyl substituent at the 3-position of the thienoquinoline scaffold and a tetrahydrofuran-2-ylmethyl group attached to the carboxamide nitrogen. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., substituted thieno[2,3-b]quinoline carboxamides) demonstrate diverse biological properties, underscoring the importance of substituent-driven optimization .
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-N-(oxolan-2-ylmethyl)thieno[3,2-c]quinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S/c1-15-9-10-17(12-16(15)2)22-20-14-26-21-8-4-3-7-19(21)23(20)30-24(22)25(28)27-13-18-6-5-11-29-18/h3-4,7-10,12,14,18H,5-6,11,13H2,1-2H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHQQWLWUKZCFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(SC3=C2C=NC4=CC=CC=C43)C(=O)NCC5CCCO5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3,4-dimethylphenyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[3,2-c]quinoline-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H23N3O3 |
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3CCCO3)C |
Anticancer Properties
Recent studies have indicated that compounds similar to thienoquinolines exhibit significant anticancer activity. For instance, a study demonstrated that derivatives of thienoquinoline showed cytotoxic effects against various cancer cell lines through the induction of apoptosis and inhibition of cell proliferation. The underlying mechanism often involves the modulation of key signaling pathways like PI3K/Akt and MAPK/ERK pathways.
Antimicrobial Activity
Thienoquinoline derivatives have also shown promising antimicrobial properties. A structure–activity relationship (SAR) analysis revealed that modifications at specific positions on the thienoquinoline structure could enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria. For example, compounds with electron-donating groups at the 4-position exhibited increased activity against Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
The neuroprotective potential of thienoquinoline derivatives has been explored in relation to neurodegenerative diseases. Compounds have been found to inhibit acetylcholinesterase (AChE), which is crucial for maintaining cholinergic neurotransmission. The inhibition of AChE can lead to increased levels of acetylcholine in synapses, thereby enhancing cognitive functions .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as AChE and butyrylcholinesterase (BuChE), leading to increased neurotransmitter levels.
- Signal Transduction Modulation : It can modulate pathways involved in cell survival and apoptosis, particularly through interactions with proteins involved in the PI3K/Akt pathway.
- DNA Interaction : Some studies suggest that thienoquinolines can intercalate with DNA, disrupting replication and transcription processes in cancer cells.
Study 1: Anticancer Activity Assessment
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of thienoquinoline derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain modifications led to IC50 values in the low micromolar range, showcasing significant anticancer potential compared to standard chemotherapeutics .
Study 2: Antimicrobial Efficacy Evaluation
A different investigation focused on the antimicrobial properties of thienoquinoline derivatives against various bacterial strains. The study utilized disk diffusion methods to assess the minimum inhibitory concentration (MIC). One derivative demonstrated an MIC value of 10 µg/mL against S. aureus, indicating strong antibacterial activity comparable to existing antibiotics .
Study 3: Neuroprotective Mechanism Elucidation
Research published in Neuropharmacology examined the neuroprotective effects of thienoquinoline derivatives on neuronal cells exposed to oxidative stress. The findings suggested that these compounds could significantly reduce cell death through antioxidant mechanisms and by inhibiting AChE activity .
Comparison with Similar Compounds
Key Observations :
- R1 Substituents: The target compound’s 3,4-dimethylphenyl group enhances lipophilicity compared to smaller substituents (e.g., 5-methylfuran in or amino groups in ). This may improve membrane permeability but could reduce solubility.
- R2 Substituents : The tetrahydrofuran-2-ylmethyl group is unique among the analogs, which typically employ aryl or heteroaryl carboxamide substituents (e.g., halogenated phenyl in or methoxyphenyl in ). The oxygen-rich tetrahydrofuran moiety may enhance hydrogen-bonding interactions in biological targets .
Pharmacological Implications (Inferred)
- Kinase Inhibition : Analogous compounds, such as N-(3,4-dimethoxyphenyl) derivatives , have been investigated for kinase modulation due to their planar aromatic cores and hydrogen-bonding substituents.
- Antimicrobial Activity: Thienoquinoline derivatives with electron-withdrawing groups (e.g., 3-chloro-4-methylphenyl in ) show promise against bacterial targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
